An In-depth Technical Guide to the Stereoisomers of Hexitol for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereoisomers of Hexitol for Researchers, Scientists, and Drug Development Professionals
Hexitols, a class of polyols or sugar alcohols with the general formula C₆H₁₄O₆, are six-carbon acyclic compounds that play significant roles in various biological and industrial processes. Their stereochemical diversity, arising from the presence of multiple chiral centers, gives rise to a fascinating array of isomers with distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of hexitol, their properties, and relevant experimental methodologies, tailored for professionals in research, science, and drug development.
Introduction to Hexitol Stereoisomerism
Hexitols possess four chiral centers, leading to a theoretical maximum of 2⁴ = 16 stereoisomers. However, due to the presence of meso compounds, which have an internal plane of symmetry and are achiral despite having chiral centers, the actual number of distinct hexitol stereoisomers is ten. These consist of four pairs of enantiomers (D/L isomers) and two meso compounds.
The ten stereoisomers of hexitol are:
-
D-Sorbitol (D-Glucitol) and L-Sorbitol (L-Glucitol)
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D-Mannitol and L-Mannitol
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D-Iditol and L-Iditol
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D-Altritol and L-Altritol
-
Allitol (a meso compound)
-
Galactitol (Dulcitol) (a meso compound)
The spatial arrangement of the hydroxyl (-OH) groups along the carbon chain dictates the unique properties of each isomer, influencing their biological recognition, metabolic fate, and physical characteristics.
Physicochemical Properties of Hexitol Stereoisomers
The distinct three-dimensional structures of hexitol stereoisomers result in variations in their physical properties. These differences are crucial for their separation, identification, and application. The table below summarizes key quantitative data for each stereoisomer.
| Stereoisomer | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) | Solubility in Water |
| D-Sorbitol | 110-112 | 295 | -2.0° (c=1, H₂O)[1] | Very soluble |
| L-Sorbitol | 110-112 | 295 | +2.0° (c=1, H₂O) | Very soluble |
| D-Mannitol | 166-168 | 290-295 (at 3.5 mmHg)[2] | +23° to +24° (in borax solution)[2] | Freely soluble[3] |
| L-Mannitol | 166-168 | 290-295 (at 3.5 mmHg) | -23° to -24° (in borax solution) | Freely soluble |
| D-Iditol | 76[4] | 230 | +3° (c=1, H₂O)[4] | Soluble (5 mg/mL)[5][6] |
| L-Iditol | 78-80[7] | - | -4.1° to -4.5° (c=1, H₂O)[7] | Soluble in DMSO[8] |
| D-Altritol | - | - | Not available | - |
| L-Altritol | 95-96[9] | - | Not available | - |
| Allitol | 149-150[10] | - | 0° (meso) | - |
| Galactitol | 188-190 | - | 0° (meso) | Soluble |
Biological Properties and Applications
The stereochemistry of hexitols profoundly influences their interaction with biological systems, leading to a wide range of applications in the pharmaceutical, food, and cosmetic industries.
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D-Sorbitol is widely used as a sugar substitute, humectant, and laxative.[1] It is metabolized in the liver and provides fewer calories than sucrose.
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D-Mannitol is a well-known osmotic diuretic used to reduce intracranial and intraocular pressure.[2] It is poorly absorbed from the gastrointestinal tract, contributing to its osmotic effects.
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Galactitol (Dulcitol) accumulation in the lens of the eye is associated with the formation of cataracts in individuals with galactosemia, a genetic disorder affecting galactose metabolism.[11][12]
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L-Iditol can be produced from L-sorbose by certain yeasts and has potential applications in biotechnology.[5]
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Allitol is a rare sugar alcohol that has been investigated for its potential as a low-calorie sweetener and its role in the "Izumoring" strategy for the production of other rare sugars.[10]
-
D-Iditol is a metabolite found in some fungi and can accumulate in cases of galactokinase deficiency.[4]
-
D-Altritol and L-Altritol are less common isomers, and their biological roles are not as well-characterized.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of hexitol stereoisomers.
Synthesis of Hexitol Stereoisomers
The most common method for synthesizing hexitols is the reduction of the corresponding aldose or ketose sugars.
1. Synthesis of D-Sorbitol from D-Glucose via Catalytic Hydrogenation
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Principle: D-glucose is reduced to D-sorbitol by hydrogenation in the presence of a metal catalyst, typically Raney nickel or ruthenium.
-
Materials: D-glucose, deionized water, Raney nickel catalyst (or a supported ruthenium catalyst), high-pressure reactor, filtration apparatus.
-
Procedure:
-
Prepare a solution of D-glucose in deionized water (e.g., 10 wt%).[13]
-
Add the catalyst to the D-glucose solution in a high-pressure reactor. The catalyst-to-glucose ratio can be optimized (e.g., 0.145 for Raney nickel).[5]
-
Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 3 MPa).[13]
-
Heat the reactor to the target temperature (e.g., 46°C for Raney nickel or 120°C for a Ru/C catalyst) and maintain with stirring for the desired reaction time (e.g., 67 minutes).[5][13]
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Separate the catalyst from the reaction mixture by filtration.
-
The resulting solution contains D-sorbitol, which can be further purified by crystallization.
-
2. Synthesis of D-Mannitol from D-Fructose via Catalytic Hydrogenation
-
Principle: D-fructose is hydrogenated to a mixture of D-mannitol and D-sorbitol. The selectivity towards D-mannitol can be influenced by the choice of catalyst and reaction conditions.
-
Materials: D-fructose, 1-butanol (solvent), CuO/SiO₂ catalyst, high-pressure reactor, filtration apparatus.
-
Procedure:
-
Mix D-fructose with 1-butanol and the CuO/SiO₂ catalyst in a high-pressure reactor (e.g., 5 g fructose, 45 g 1-butanol, 1 g catalyst).
-
Heat the reactor to the desired temperature (e.g., 120°C).
-
Pressurize the reactor with hydrogen gas to the target pressure (e.g., 35 bar) and react for a specified time (e.g., 10 hours).
-
After cooling and venting, filter the catalyst from the reaction mixture.
-
The filtrate, containing D-mannitol and D-sorbitol, can be analyzed by liquid chromatography. High-purity D-mannitol can be obtained through crystallization.
-
3. Synthesis of Allitol from D-Allose
-
Principle: D-allose is reduced to allitol using a chemical reducing agent such as sodium borohydride.
-
Materials: D-allose, deionized water, sodium borohydride.
-
Procedure:
4. Synthesis of L-Iditol from L-Sorbose
-
Principle: L-sorbose can be reduced to L-iditol. This can be achieved through catalytic hydrogenation or by microbial/enzymatic methods. A mixture of L-iditol and D-sorbitol is often obtained from hydrogenation, which then requires separation.
-
Materials (for fermentative step): D-sorbitol and L-iditol mixture, microorganism (e.g., Gluconobacter oxydans), fermentation medium (containing organic nitrogen, phosphates, and magnesium sulfate).[14]
-
Procedure (Chromatographic Separation):
Separation and Analysis of Hexitol Stereoisomers
The separation and quantification of hexitol stereoisomers, which are often present as mixtures in biological and industrial samples, require advanced analytical techniques.
1. Chiral High-Performance Liquid Chromatography (HPLC) for Hexitol Separation
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte, leading to their separation. For a mixture of hexitol stereoisomers, a suitable chiral column and mobile phase are selected to achieve resolution.
-
Materials: HPLC system with a UV or refractive index (RI) detector, chiral column (e.g., polysaccharide-based), mobile phase solvents (e.g., hexane, isopropanol, acetonitrile, water), hexitol standards.
-
Procedure:
-
Column Selection: Choose a CSP known for its ability to separate polyols. Polysaccharide-based columns are a common choice.
-
Mobile Phase Optimization: A screening process is typically employed to find the optimal mobile phase. This may involve testing different solvent systems, such as normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water), or polar organic mode.[15]
-
Sample Preparation: Dissolve the hexitol mixture in a suitable solvent compatible with the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. Elute the isomers under the optimized conditions and detect them using a suitable detector (UV after derivatization or RI for underivatized hexitols).
-
Quantification: Use external or internal standards to quantify the individual stereoisomers based on their peak areas.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Hexitol Analysis in Biological Samples
-
Principle: Hexitols are non-volatile and require derivatization to increase their volatility for GC analysis. The derivatized hexitols are then separated by GC and detected by MS, which provides both qualitative and quantitative information.
-
Materials: GC-MS system, derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA), internal standard (e.g., ribitol), solvents (e.g., methanol, water, hexane).
-
Procedure:
-
Sample Extraction:
-
Pipette the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Add an internal standard solution (e.g., 10 µL of 0.4 mg/mL ribitol).
-
Add a protein precipitation/extraction solution (e.g., 800 µL of 8:1 methanol:water).
-
Vortex and incubate to ensure complete protein precipitation.
-
Centrifuge to pellet the precipitated proteins.
-
-
Derivatization:
-
Transfer the supernatant to a new vial and evaporate to dryness under vacuum.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl groups.
-
Silylation: Add MSTFA and incubate at an elevated temperature (e.g., 80°C) to convert the hydroxyl groups to trimethylsilyl ethers.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable temperature program to separate the derivatized hexitols on the GC column.
-
The mass spectrometer is used to identify and quantify the individual isomers based on their mass spectra and retention times relative to the internal standard.
-
-
Mandatory Visualizations
Metabolic Pathway of Galactitol
Caption: Metabolic conversion of galactose to galactitol.
Experimental Workflow for Chiral HPLC Separation of Hexitols
Caption: Workflow for chiral HPLC separation of hexitols.
This guide provides a foundational understanding of the stereoisomers of hexitol, their diverse properties, and key experimental methodologies. For researchers and professionals in drug development, a thorough comprehension of these aspects is essential for the successful isolation, characterization, and application of these versatile compounds. Further research into the less-characterized isomers may unveil novel biological activities and applications.
References
- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
- 6. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]
- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uoguelph.ca [uoguelph.ca]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
